molecular formula C17H10N2O2S2 B2840916 (Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one CAS No. 303798-59-6

(Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one

Cat. No.: B2840916
CAS No.: 303798-59-6
M. Wt: 338.4
InChI Key: MZMPDJLGEATSMX-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolidinones, which are characterized by a thiazolidine ring fused with other heterocyclic or aromatic systems. The presence of the oxoindoline and phenyl groups in its structure contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one typically involves the condensation of isatin (1H-indole-2,3-dione) with thiosemicarbazide, followed by cyclization with phenyl isothiocyanate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The general reaction scheme is as follows:

    Condensation Step: Isatin reacts with thiosemicarbazide to form the intermediate thiosemicarbazone.

    Cyclization Step: The intermediate undergoes cyclization with phenyl isothiocyanate to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow synthesis and microwave-assisted synthesis are potential methods to enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro compounds, sulfonic acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and dyes. Its reactivity and stability under various conditions make it suitable for incorporation into industrial processes.

Mechanism of Action

The biological activity of (Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring but differ in their substituents and biological activities. They are primarily used as antidiabetic agents.

    Isatin Derivatives: Compounds derived from isatin exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

    Phenylthiazoles: These compounds contain a thiazole ring fused with a phenyl group and are known for their antimicrobial and anti-inflammatory activities.

Uniqueness

(Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one is unique due to the combination of the oxoindoline and thioxothiazolidinone moieties in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-hydroxy-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2S2/c20-15-13(11-8-4-5-9-12(11)18-15)14-16(21)19(17(22)23-14)10-6-2-1-3-7-10/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXMPLGGGQPXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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